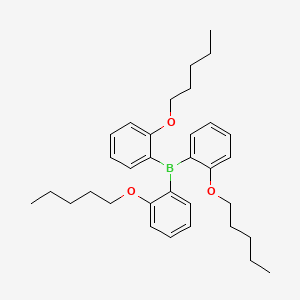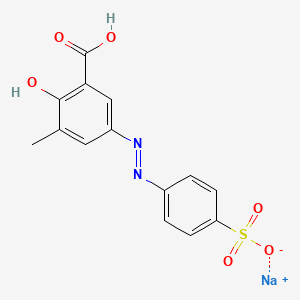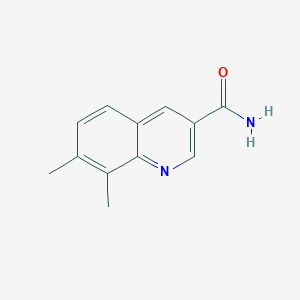
7,8-Dimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with two methyl groups at positions 7 and 8, and a carboxamide group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) to form 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be converted to the carboxamide derivative through amidation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation and amidation reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
7,8-Dimethylquinoline-3-carboxamide has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 7,8-Dimethylquinoline-3-carboxamide involves its interaction with various molecular targets. For instance, quinoline-3-carboxamides like laquinimod exert their effects by binding to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and modulation of immune responses . This interaction can inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Comparaison Avec Des Composés Similaires
Quinoline-3-carboxamide: Shares the quinoline core but lacks the methyl groups at positions 7 and 8.
2,4-Dimethylquinoline: Similar structure but without the carboxamide group.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: 7,8-Dimethylquinoline-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide functionality, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
7,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-9-5-10(12(13)15)6-14-11(9)8(7)2/h3-6H,1-2H3,(H2,13,15) |
Clé InChI |
DGDUQGRHKFWDRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
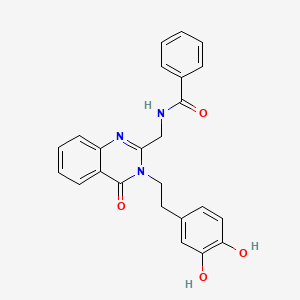
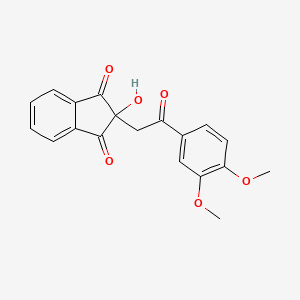

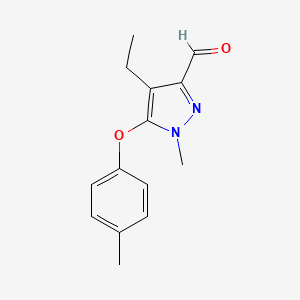

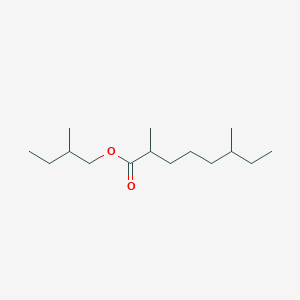

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
